molecular formula C26H35N5O4 B2547589 Tert-butyl (1-{[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperidin-4-yl)carbamate CAS No. 1116045-00-1

Tert-butyl (1-{[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperidin-4-yl)carbamate

Cat. No.: B2547589
CAS No.: 1116045-00-1
M. Wt: 481.597
InChI Key: QNWDYWSYOMSSTP-UHFFFAOYSA-N
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Description

This compound features a tert-butyl carbamate group attached to a piperidin-4-yl moiety, which is further connected via a carbonyl bridge to another piperidin-4-yl ring substituted with a 6-phenoxypyrimidin-4-yl group. Its structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the phenoxypyrimidine and piperidine motifs are critical for binding . The tert-butyl group enhances solubility and metabolic stability, while the amide linker provides conformational rigidity .

Properties

IUPAC Name

tert-butyl N-[1-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N5O4/c1-26(2,3)35-25(33)29-20-11-15-31(16-12-20)24(32)19-9-13-30(14-10-19)22-17-23(28-18-27-22)34-21-7-5-4-6-8-21/h4-8,17-20H,9-16H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWDYWSYOMSSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (1-{[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperidin-4-yl)carbamate is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological evaluation, and the mechanisms through which it exerts its effects, supported by relevant data tables and research findings.

Synthesis

The compound is synthesized through a multi-step process involving the formation of piperidine derivatives and subsequent carbamate formation. The synthesis typically includes:

  • Formation of Piperidine Derivatives : Utilizing various substituted phenoxy and pyrimidine moieties.
  • Carbamate Formation : The final step involves reacting the piperidine derivative with tert-butyl carbamate in the presence of coupling agents to yield the target compound.

The biological activity of this compound primarily revolves around its interaction with specific biological targets, including enzymes and receptors involved in inflammatory processes and other cellular pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various biological targets:

  • Anti-inflammatory Activity : The compound has shown promising results in inhibiting pro-inflammatory cytokines such as IL-1β in activated macrophages, indicating its potential as an anti-inflammatory agent .
  • Protease Inhibition : It has been evaluated for its inhibitory effects on SARS-CoV 3CL protease, a critical enzyme for viral replication. The IC50 values for related compounds were measured, showing varying degrees of potency .

Table 1: Inhibitory Activity Against SARS-CoV 3CL Protease

CompoundIC50 (μM)K (μM)
25a5.905.90
25b23.023.0
25c0.460.46
25d1.601.60

This table summarizes the inhibitory activity of various related compounds, indicating that modifications to the structure can significantly affect potency.

Table 2: Anti-inflammatory Effects in Macrophage Models

Compound% Inhibition (at 10 µM)
Compound A24.9 ± 6.3
Compound B19.4 ± 0.4
Compound C14.9 ± 5.8

This table presents the anti-inflammatory effects observed in macrophage models, demonstrating the compound's efficacy in reducing inflammatory markers.

Case Studies

Case Study: Evaluation of Anti-inflammatory Properties

In a recent study, this compound was tested in an LPS/ATP-induced macrophage model to assess its ability to inhibit IL-1β release. Results indicated a significant reduction in IL-1β levels at concentrations as low as 10 µM, suggesting that this compound could be a viable candidate for further development as an anti-inflammatory therapeutic agent .

Case Study: SARS-CoV Protease Inhibition

Another investigation focused on the antiviral potential of related compounds against SARS-CoV protease. The study highlighted that certain structural modifications led to enhanced inhibitory activity, with IC50 values reaching sub-micromolar ranges for some derivatives . This underscores the importance of structural optimization in developing effective inhibitors for viral targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The table below compares the target compound with structurally related derivatives:

Compound Name Key Structural Differences Biological Relevance/Activity Reference(s)
Tert-butyl (1-{[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperidin-4-yl)carbamate Phenoxypyrimidine substituent at position 4 of pyrimidine; amide linker between piperidines Hypothesized kinase or bromodomain inhibition (inferred from structural analogs)
tert-Butyl (1-(3-(3,5-difluorophenyl)quinolin-4-yl)piperidin-4-yl)carbamate Quinoline core with difluorophenyl substituent; lacks pyrimidine Antiviral activity (HIV-1 inhibition)
tert-Butyl (1-(6-(4-amino-3-methoxyphenyl)isothiazolo[4,3-b]pyridin-3-yl)piperidin-4-yl)carbamate Isothiazolo[4,3-b]pyridine core; methoxy and amino substituents Cyclin G-associated kinase (GAK) inhibition
tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate Methylsulfonyl group instead of phenoxypyrimidine Enhanced metabolic stability; potential protease or enzyme modulation
tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate 4-Cyanopyridine substituent; lacks amide linker Unknown (structural studies suggest potential kinase or receptor binding)
tert-Butyl (1-acetylpiperidin-4-yl)carbamate Acetylated piperidine; simplified structure without heteroaromatic groups Intermediate in synthesis of acetylated nucleoside analogs (e.g., HIV-1 inhibitors)

Pharmacological and Physicochemical Properties

  • Lipophilicity (logP): The phenoxypyrimidine group in the target compound increases hydrophobicity compared to analogs with polar substituents (e.g., sulfonyl in or cyanopyridine in ). The tert-butyl carbamate group balances solubility and membrane permeability, a feature shared with analogs like and .
  • Synthetic Accessibility :

    • The target compound likely requires amide coupling (HATU/DIEA) for the piperidine-carbonyl linkage, as seen in .
    • Analogs with Suzuki couplings (e.g., ) or Pd-catalyzed reactions (e.g., ) involve additional complexity.
  • Biological Activity: Phenoxypyrimidine derivatives (e.g., the target compound) are associated with kinase inhibition (e.g., BET bromodomains in ). Quinoline-based analogs (e.g., ) show antiviral activity, while isothiazolo[4,3-b]pyridine derivatives (e.g., ) target kinases like GAK.

Key Research Findings

Amide Linker Critical for Binding :

  • In BET bromodomain inhibitors (), the carbonyl bridge between piperidines stabilizes interactions with acetyl-lysine binding pockets. Removal (e.g., in ) reduces potency.

Substituent Effects: Phenoxy groups (target compound) enhance π-π stacking in hydrophobic pockets, whereas difluorophenyl substituents () improve selectivity for viral enzymes.

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